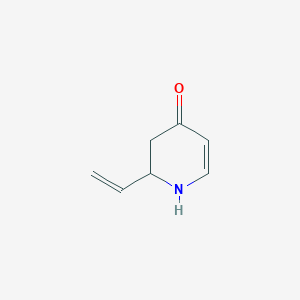
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one is a heterocyclic organic compound with the molecular formula C7H9NO. It is also known by its IUPAC name, 2-vinyl-2,3-dihydro-4(1H)-pyridinone . This compound is characterized by a pyridinone ring with an ethenyl group attached to the second carbon atom. It has a molecular weight of 123.15 g/mol and a melting point of 59-60°C .
Preparation Methods
The synthesis of 2-ethenyl-1,2,3,4-tetrahydropyridin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-vinylpyridine with hydrogen peroxide in the presence of a catalyst to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-ethenyl-1,2,3,4-tetrahydropyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to inhibit key enzymes or disrupt cellular processes in protozoan parasites . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: A structurally similar compound with different substituents on the pyridine ring.
1,2,3,6-Tetrahydropyridine: Another isomer with distinct structural and chemical properties.
2,3,4,5-Tetrahydropyridine: A compound with a different arrangement of hydrogen atoms around the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2-ethenyl-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO/c1-2-6-5-7(9)3-4-8-6/h2-4,6,8H,1,5H2 |
InChI Key |
VHKMSGHGUHCVEN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(=O)C=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















